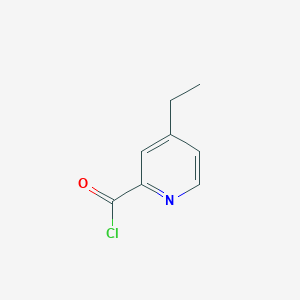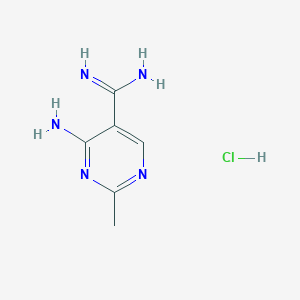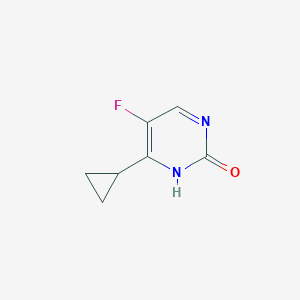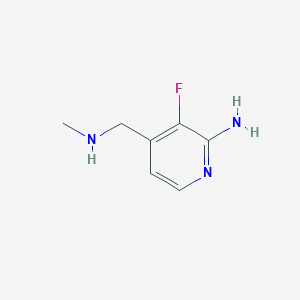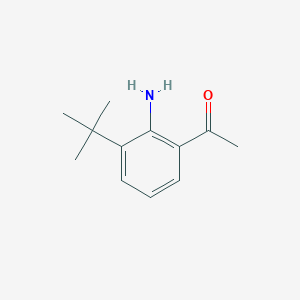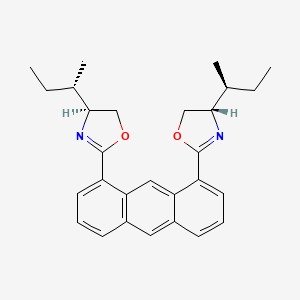
1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a complex organic compound that features an anthracene backbone with two oxazoline rings attached at the 1 and 8 positions
Méthodes De Préparation
The synthesis of 1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene typically involves a multi-step process. The initial step often includes the preparation of the oxazoline rings, which are then attached to the anthracene backbone through a series of coupling reactions. The reaction conditions usually require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxazoline rings or the anthracene backbone.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of molecular interactions and binding properties. In medicine, it has potential applications in drug development and delivery systems. In industry, it can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene involves its ability to interact with specific molecular targets and pathways. The oxazoline rings and anthracene backbone play crucial roles in these interactions, allowing the compound to bind to certain proteins or enzymes and modulate their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene can be compared to other similar compounds, such as 1,8-bis(dimesitylboryl)anthracene and 1,8-bis(phenylethynyl)anthracene These compounds share the anthracene backbone but differ in the substituents attached at the 1 and 8 positions
Propriétés
Formule moléculaire |
C28H32N2O2 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(4S)-4-[(2S)-butan-2-yl]-2-[8-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H32N2O2/c1-5-17(3)25-15-31-27(29-25)21-11-7-9-19-13-20-10-8-12-22(24(20)14-23(19)21)28-30-26(16-32-28)18(4)6-2/h7-14,17-18,25-26H,5-6,15-16H2,1-4H3/t17-,18-,25+,26+/m0/s1 |
Clé InChI |
LGUNQAJPSDUVAE-PWAJYCBGSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)[C@@H](C)CC |
SMILES canonique |
CCC(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


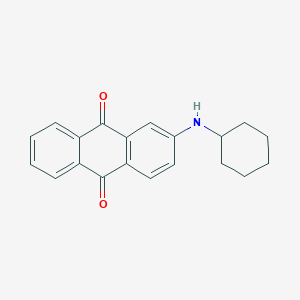


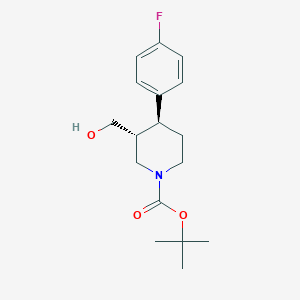
![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)

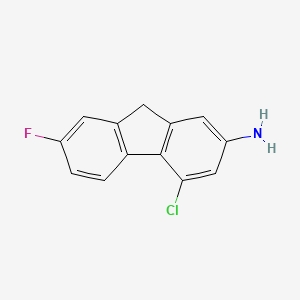
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

